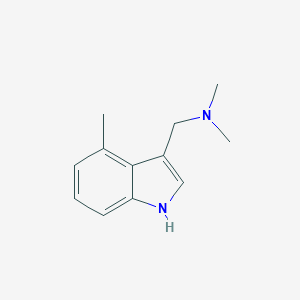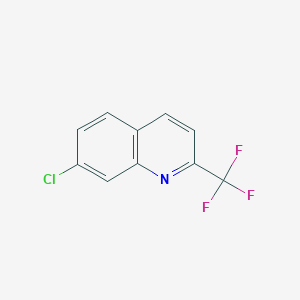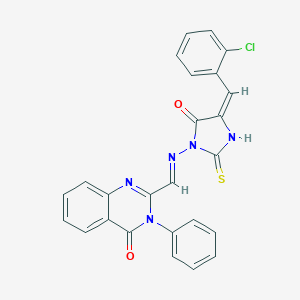![molecular formula C10H10ClN3 B063371 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline CAS No. 166096-16-8](/img/structure/B63371.png)
4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves reactions between chloral and substituted anilines, leading to various products depending on the reaction conditions and the type of amine used. For instance, chloral reacts with substituted anilines to produce N,N'-β,β,β-trichloroethylidene-bis-substituted anilines in certain solvents, highlighting the versatility of these reactions in generating structurally diverse compounds (Issac & Tierney, 1996).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline can be characterized by high-resolution spectroscopy and computational methods, providing insight into their conformation and electronic properties. The imidazole ring, a key structural feature, imparts significant chemical reactivity and interaction capabilities, making these compounds valuable in various applications (Gomaa & Ali, 2020).
Chemical Reactions and Properties
The chemical reactivity of imidazole derivatives, including phosphorylated versions, offers a wide range of possibilities for further chemical modifications. These modifications can lead to compounds with diverse biological and chemical properties, useful in different scientific and industrial contexts (Abdurakhmanova et al., 2018).
Physical Properties Analysis
The physical properties of imidazolium-based ionic liquids, related to imidazole derivatives, show significant variations with changes in the association between the ionic liquid and water. These properties include density, refractive index, viscosity, specific conductance, and surface tension, which are critical in various applications, such as solvents and in material science (Liu et al., 2008).
Chemical Properties Analysis
Imidazole derivatives are known for their diverse chemical properties, including their role in the synthesis of heterocycles and dyes. The unique reactivity of these compounds allows for mild reaction conditions in generating a wide range of products, underscoring their importance in synthetic organic chemistry (Vessally et al., 2017).
Scientific Research Applications
1. Therapeutic Potential of Imidazole Containing Compounds
- Application Summary : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .
- Methods of Application : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Results or Outcomes : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
2. Antioxidant Activity and Antimicrobial Efficacy
- Application Summary : A one-pot synthesis of tetra-substituted imidazole, 4-chloro-2- (1- (4-methoxyphenyl)-4,5-diphenyl-1 H -imidazol-2-yl)phenol ( HL ), is reported by the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate and anisidine .
- Methods of Application : The synthesized imidazole was reacted with salts of 1st row transition metals (Co ( II ), Ni ( II ), Cu ( II ), Mn ( II) and Zn ( II )) to obtain metal complexes .
- Results or Outcomes : The synthesized compounds were evaluated for their antioxidant and antimicrobial activities. Antimicrobial studies revealed the more noxious nature of metal complexes compared to ligand against various strains of bacteria and fungi .
3. Antitubercular Activity
- Application Summary : Some derivatives of 1, 3-diazole have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis .
4. Synthesis of Functional Molecules
- Application Summary : Imidazoles are key components to functional molecules that are used in a variety of everyday applications .
- Methods of Application : The synthesis of these functional molecules would involve the formation of bonds during the creation of the imidazole .
- Results or Outcomes : The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .
5. Antiviral Activity
- Application Summary : Some derivatives of imidazole have been synthesized and evaluated for their antiviral activity .
6. Antimicrobial Activity
- Application Summary : Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, antifungal, and anti-amoebic activities .
- Methods of Application : These compounds would be tested against cultures of various bacteria, mycobacteria, fungi, and amoebae to determine their efficacy .
Safety And Hazards
The safety and hazards of imidazole derivatives can vary widely depending on their specific structure. It’s important to refer to the specific safety data sheet (SDS) for each compound for detailed information. For example, some imidazole derivatives can be hazardous, as indicated by hazard statements such as H315, H319, and H400 .
Future Directions
Imidazole derivatives have gained increasing attention due to their diverse applications in the areas of medicinal chemistry and material sciences . They have become an important synthon in the development of new drugs . The future of imidazole research likely involves further exploration of their synthesis, properties, and potential applications .
properties
IUPAC Name |
4-chloro-N-(1H-imidazol-2-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c11-8-1-3-9(4-2-8)14-7-10-12-5-6-13-10/h1-6,14H,7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFYJEQOTXUWFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC2=NC=CN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445714 | |
| Record name | 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline | |
CAS RN |
166096-16-8 | |
| Record name | N-(4-Chlorophenyl)-1H-imidazole-2-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=166096-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

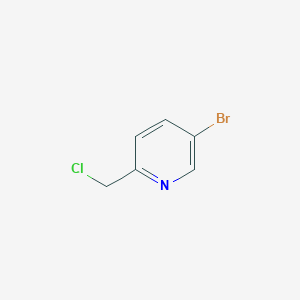
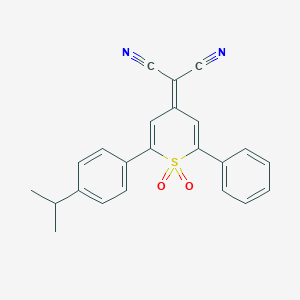
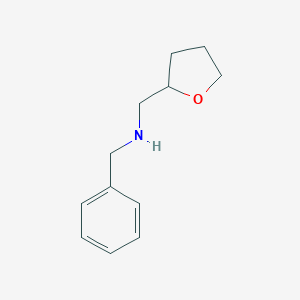
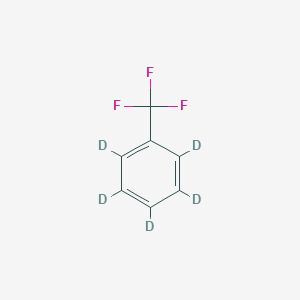
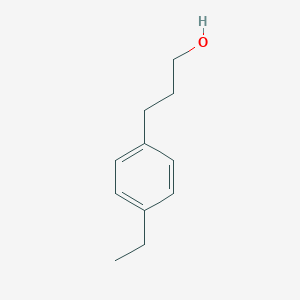
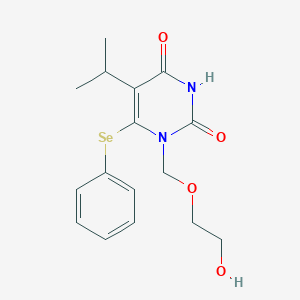

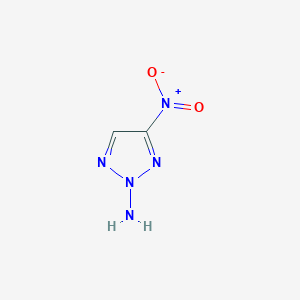
![[1,2]Oxazolo[4,3-b]pyridine](/img/structure/B63319.png)
![3,6-Dioxabicyclo[3.1.0]hexan-2-one,4-butyl-4-ethoxy-,[1R-(1alpha,4alpha,5alpha)]-(9CI)](/img/structure/B63322.png)
